N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide
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Overview
Description
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide is a synthetic compound known for its unique chemical structure and properties It contains a central benzene ring substituted with bromine, fluorine, and nitro groups, along with a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromo-5-fluoroaniline to introduce the nitro group, followed by acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoroacetamide facilitates nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with Pd/C or other metal catalysts under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles replacing the bromine or fluorine atoms.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups influence its reactivity and binding affinity to enzymes and receptors. For instance, the nitro group can participate in redox reactions, while the trifluoroacetamide moiety enhances its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-4-nitrophenyl)methanol: Shares similar substituents but differs in the functional group attached to the benzene ring.
2-Bromo-5-fluoro-4-nitrophenyl)acetic acid: Contains an acetic acid moiety instead of the trifluoroacetamide group.
Uniqueness
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide stands out due to its trifluoroacetamide moiety, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCIYCREBYIZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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